![molecular formula C22H17ClN2O3 B303204 N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B303204.png)
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as C21H18ClN1O3 and has been synthesized through various methods. In
Wirkmechanismus
The mechanism of action of C21H18ClN1O3 is not fully understood. However, it has been suggested that this compound may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting COX-2, C21H18ClN1O3 may reduce inflammation and pain. Additionally, C21H18ClN1O3 has been found to modulate the activity of ion channels in the brain, which may contribute to its anticonvulsant effects.
Biochemical and Physiological Effects:
C21H18ClN1O3 has been found to have various biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), both of which are involved in inflammation. Additionally, C21H18ClN1O3 has been found to reduce the levels of reactive oxygen species (ROS) in the brain, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
C21H18ClN1O3 has several advantages for lab experiments. This compound has been synthesized with high yields, making it readily available for research purposes. Additionally, C21H18ClN1O3 has been found to have low toxicity, which makes it suitable for in vivo studies. However, there are also limitations to using C21H18ClN1O3 in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret experimental results. Additionally, the effects of C21H18ClN1O3 may vary depending on the experimental conditions, such as the dose and route of administration.
Zukünftige Richtungen
There are several future directions for the research of C21H18ClN1O3. One direction is to further investigate its potential as a therapeutic agent in the treatment of various cancers. Another direction is to investigate its potential as a therapeutic agent in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Additionally, further studies are needed to fully understand the mechanism of action of C21H18ClN1O3 and its effects on ion channels in the brain. Overall, C21H18ClN1O3 has great potential for scientific research and may lead to the development of novel therapeutic agents.
Synthesemethoden
The synthesis of C21H18ClN1O3 has been achieved through various methods. One method involves the reaction of 5-chloro-2-aminobenzoxazole with 4-methoxybenzaldehyde in the presence of acetic acid and acetic anhydride. Another method involves the reaction of 5-chloro-2-aminobenzoxazole with 4-methoxyphenylacetic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP). Both methods have been successful in synthesizing C21H18ClN1O3 with high yields.
Wissenschaftliche Forschungsanwendungen
C21H18ClN1O3 has been found to have potential applications in scientific research. This compound has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been found to exhibit neuroprotective effects in animal models of Parkinson's disease. Additionally, C21H18ClN1O3 has been investigated for its potential as a therapeutic agent in the treatment of various cancers, such as breast cancer and lung cancer.
Eigenschaften
Produktname |
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide |
|---|---|
Molekularformel |
C22H17ClN2O3 |
Molekulargewicht |
392.8 g/mol |
IUPAC-Name |
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C22H17ClN2O3/c1-27-18-9-2-14(3-10-18)12-21(26)24-17-7-4-15(5-8-17)22-25-19-13-16(23)6-11-20(19)28-22/h2-11,13H,12H2,1H3,(H,24,26) |
InChI-Schlüssel |
ASQDMJOZQAMDMR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl |
Kanonische SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



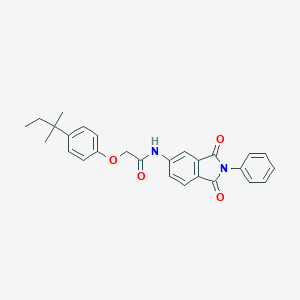
![2-(2,4-dimethylphenyl)-1,3-dioxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B303122.png)
![5-bromo-2-{[(1,3-dioxo-2-propyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B303124.png)
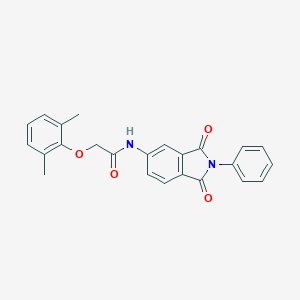
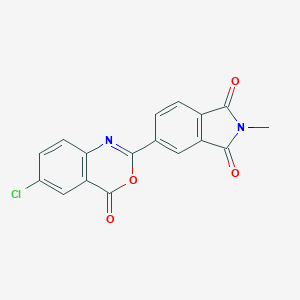
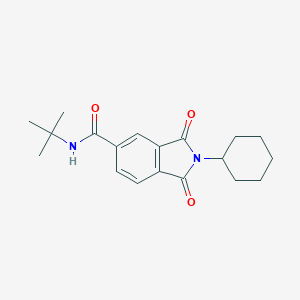
![N-[4-chloro-3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B303131.png)


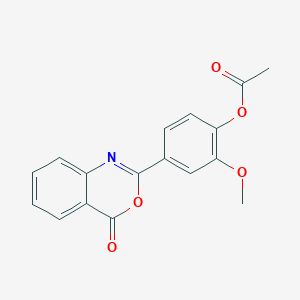
![2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B303145.png)
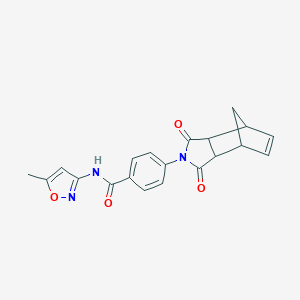

![4-{[4-(5-Methyl-1,3-benzoxazol-2-yl)anilino]carbonyl}phenyl propionate](/img/structure/B303148.png)